6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a nitrile group in its structure makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.
Scientific Research Applications
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile belongs to the class of imidazo[1,2-a]pyridines . These are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors such as the presence of transition metals, oxidizing agents, and light .
Biochemical Analysis
Biochemical Properties
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting the replication of microbial and viral pathogens . The compound’s interaction with proteins such as kinases and transcription factors can modulate cellular signaling pathways, leading to altered gene expression and cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of DNA polymerases, thereby preventing DNA replication and transcription . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . Additionally, it can influence the expression of genes involved in metabolic pathways, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through several methods, including:
Condensation Reactions: This involves the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple two or more molecules to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine-6-carbohydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for the development of new drugs and industrial chemicals .
Properties
IUPAC Name |
6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-6-7(4-11)9-12-2-3-13(9)5-8(6)10/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBWEQPOKAJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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